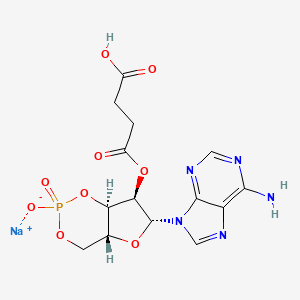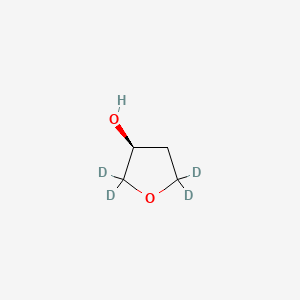![molecular formula C14H9ClF3NO3 B562778 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one CAS No. 1189694-49-2](/img/structure/B562778.png)
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a cyclopropylethynyl group, and a trifluoromethylhydroxymethyl group attached to a benzoxazol-2-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Core: This is usually achieved through the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or ester.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylethynyl Group: This step involves the use of cyclopropylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition of the Trifluoromethylhydroxymethyl Group: This can be achieved through a nucleophilic substitution reaction using trifluoromethylhydroxymethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学研究应用
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
- 6-Chloro-4-(cyclopropylethynyl)-3H-benzoxazol-2-one
- 4-(Trifluoromethylhydroxymethyl)-3H-benzoxazol-2-one
- 6-Chloro-4-(ethynyl)-3H-benzoxazol-2-one
Uniqueness
6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one stands out due to the presence of the deuterium-labeled cyclopropylethynyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies. Additionally, the trifluoromethylhydroxymethyl group enhances its chemical stability and biological activity.
属性
IUPAC Name |
6-chloro-4-[1,1,1-trifluoro-2-hydroxy-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9(11-10(6-8)22-12(20)19-11)13(21,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBRGCVKYQWSN-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724518 |
Source


|
| Record name | 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-49-2 |
Source


|
| Record name | 6-Chloro-4-[4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
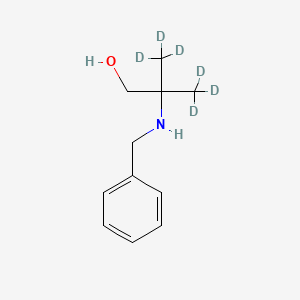
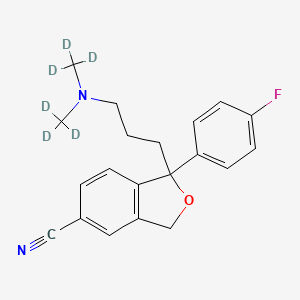
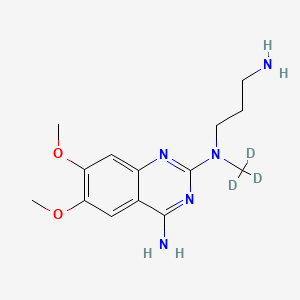
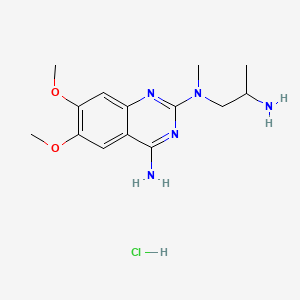
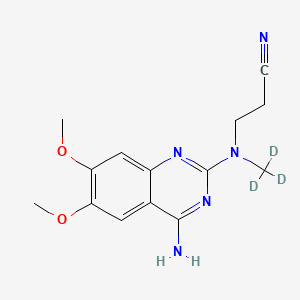
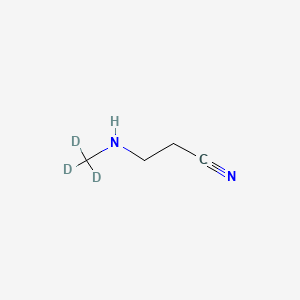
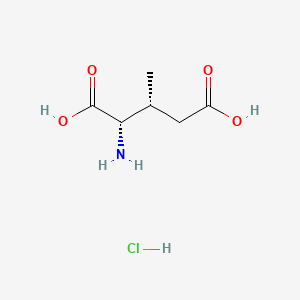
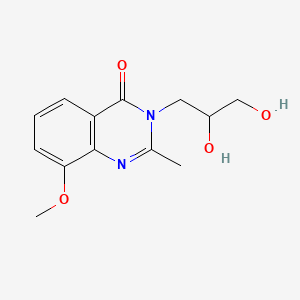
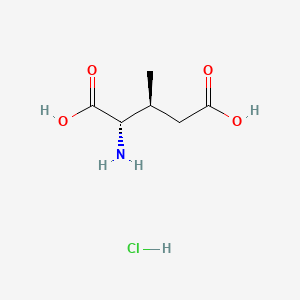
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
